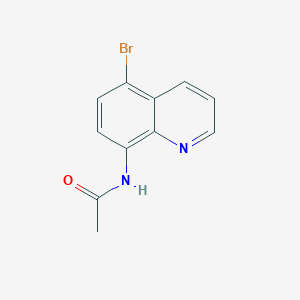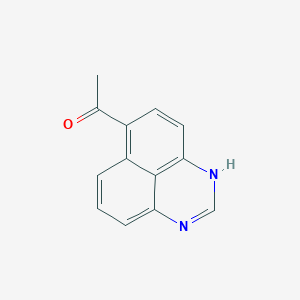
1-(1H-perimidin-6-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-perimidin-6-yl)ethanone, also known as 6-Acetyl-1,3-dimethyluracil, is a heterocyclic organic compound with a molecular formula C9H10N2O2. It is a derivative of uracil and is commonly used in scientific research for its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(1H-perimidin-6-yl)ethanone is not fully understood, but it is believed to interact with various enzymes and proteins in biological systems. It has been shown to inhibit the activity of certain enzymes such as xanthine oxidase and nitric oxide synthase, which are involved in the production of reactive oxygen species and inflammation.
Biochemical and Physiological Effects:
1-(1H-perimidin-6-yl)ethanone has been shown to have various biochemical and physiological effects, including:
1. Anti-inflammatory activity: It has been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models.
2. Antioxidant activity: It has been shown to scavenge free radicals and reduce oxidative stress in cells.
3. Neuroprotective activity: It has been shown to protect neurons from damage and improve cognitive function in animal models.
4. Anti-tumor activity: It has been shown to inhibit the growth of certain cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(1H-perimidin-6-yl)ethanone in lab experiments include its unique chemical properties, versatility in synthesis, and wide range of applications in various fields of research. However, its limitations include its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
1-(1H-perimidin-6-yl)ethanone has promising potential for future research in various areas, including:
1. Development of novel anti-inflammatory and antioxidant therapies.
2. Study of its neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Investigation of its anti-tumor activity and potential as a cancer therapy.
4. Development of new fluorescent probes for imaging studies.
5. Synthesis of new heterocyclic compounds with potential pharmaceutical applications.
Conclusion:
In conclusion, 1-(1H-perimidin-6-yl)ethanone is a versatile and important compound in scientific research. Its unique chemical properties and wide range of applications make it a valuable tool for various fields of study. Further research is needed to fully understand its mechanism of action and potential for future therapeutic applications.
Synthesemethoden
The synthesis of 1-(1H-perimidin-6-yl)ethanone involves the reaction of 6-amino-1,3-dimethyluracil with acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction produces 1-(1H-perimidin-6-yl)ethanone as the main product, which can be purified through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(1H-perimidin-6-yl)ethanone has a wide range of scientific research applications, including:
1. As a building block in the synthesis of various heterocyclic compounds.
2. As a ligand in coordination chemistry.
3. As a precursor for the synthesis of pharmaceutical compounds.
4. As a probe in biochemical assays for the detection of enzymes and other biomolecules.
5. As a fluorescent dye in imaging studies.
Eigenschaften
CAS-Nummer |
56314-38-6 |
|---|---|
Produktname |
1-(1H-perimidin-6-yl)ethanone |
Molekularformel |
C13H10N2O |
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
(1Z)-1-perimidin-6-ylideneethanol |
InChI |
InChI=1S/C13H10N2O/c1-8(16)9-5-6-12-13-10(9)3-2-4-11(13)14-7-15-12/h2-7,16H,1H3/b9-8- |
InChI-Schlüssel |
FWCFFZJHXBVFMG-UHFFFAOYSA-N |
Isomerische SMILES |
CC(=O)C1=C2C=CC=C3C2=C(C=C1)NC=N3 |
SMILES |
CC(=C1C=CC2=NC=NC3=CC=CC1=C23)O |
Kanonische SMILES |
CC(=O)C1=C2C=CC=C3C2=C(C=C1)NC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



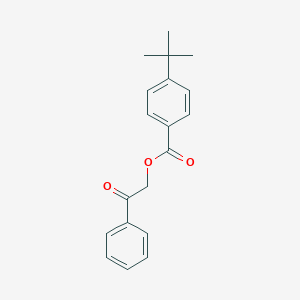

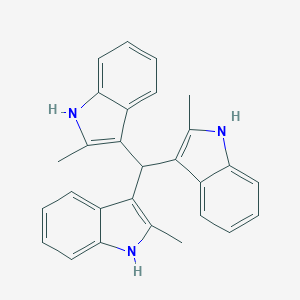
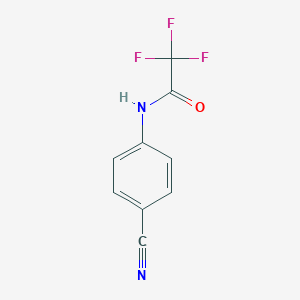
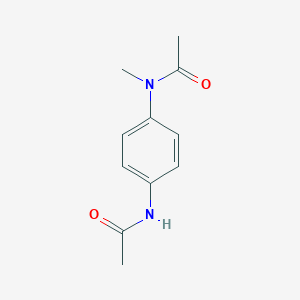
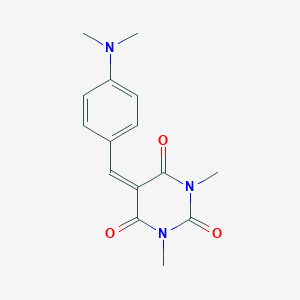


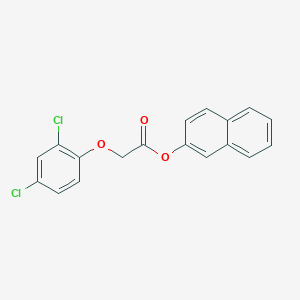
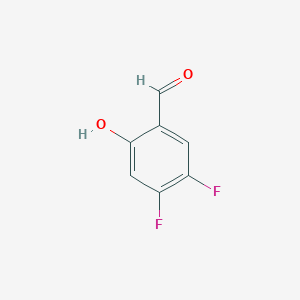

![N-(5-chloro-2-methylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B188030.png)

